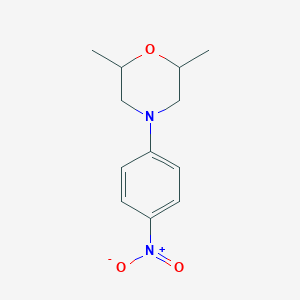

2,6-二甲基-4-(4-硝基苯基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

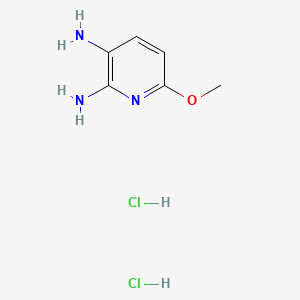

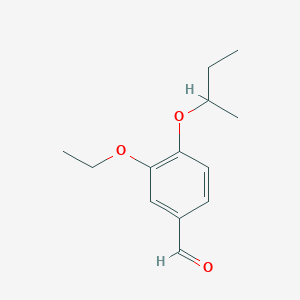

The compound 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a derivative of morpholine, which is a heterocyclic amine consisting of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is known to be a versatile scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds. The specific substitution pattern on the morpholine ring, as indicated by the name, suggests the presence of two methyl groups and a 4-nitrophenyl group attached to the ring, which could potentially affect its chemical and pharmacological properties.

Synthesis Analysis

The synthesis of morpholine derivatives typically involves the reaction of 2-aminoethanol with different ketones or aldehydes. In the case of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, the synthesis could involve the reaction of an appropriate 2-aminoethanol derivative with a 4-nitrophenyl-bromomethyl-ketone, followed by cyclization to form the morpholine ring . The synthesis of related compounds has been explored, with the aim of producing molecules with interesting biological activities, such as analgesic and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be characterized using techniques such as IR, NMR, and single-crystal X-ray diffraction . These techniques provide information about the conformation of the morpholine ring, the orientation of substituents, and the overall three-dimensional structure of the molecule. For example, the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was determined to have a triclinic space group with specific unit cell parameters .

Chemical Reactions Analysis

Morpholine derivatives can undergo a variety of chemical reactions, including transformations to other heterocyclic scaffolds , reactions with nitrochromones , and interactions with other molecules through hydrogen bonding . The presence of functional groups such as nitro, methyl, and others can influence the reactivity and the types of reactions that the compound can participate in. For instance, the nitro group can be involved in electron-withdrawing effects, affecting the basicity of the nitrogen atom in the morpholine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as ionization constants and partition coefficients, can be determined experimentally and are often related to the structure and biological activity of the compounds . These properties are important for understanding the pharmacokinetics and pharmacodynamics of the compounds when used as drugs. The presence of substituents like the 4-nitrophenyl group can significantly alter these properties, potentially leading to changes in biological activity .

科学研究应用

有机合成和催化

主要应用之一涉及有机合成,其中吗啉衍生物作为复杂分子合成中的中间体。例如,吗啉衍生物已被用于合成铂(II) NCN 钳形配合物,这些配合物是形成碳-碳键的有效催化剂 (Fossey 和 Richards,2004)。此外,这些化合物已在合成重要的杂环支架中显示出效用,证明了它们作为化学多面手促进多种化学转化的多功能性 (Pandey、Gaikwad 和 Gadre,2012)。

材料科学和光致发光

在材料科学领域,已经合成了具有吗啉衍生物的新型铒(III)配合物,以用于掺杂甲基硅氧烷和 PMMA 基质。这些配合物在配体的最大吸收处激发时,由于有效的能量转移而表现出特征性的近红外发光,突出了它们在波导和光放大器中的潜力 (Martín‐Ramos 等人,2013)。

生物学研究和生物医学研究

吗啉衍生物在生物医学研究中也很重要。例如,一种包含吗啉基团的 4-硝基咪唑-3-羟基黄酮偶联物已被开发为一种荧光探针,用于选择性检测肿瘤细胞中的缺氧或硝基还原酶活性,展示了其在成像癌症等疾病缺氧状态中的应用 (Feng 等人,2016)。

环境生物修复

此外,吗啉衍生物已在环境科学中找到应用,其中探索了能够降解基于吗啉的化合物的特定微生物,用于生物修复目的。例如,已证明 Ralstonia sp. SJ98 可以利用吗啉降解产物 3-甲基-4-硝基苯酚作为碳源,表明其在净化受农药使用影响的环境方面的潜力 (Bhushan 等人,2000)。

安全和危害

属性

IUPAC Name |

2,6-dimethyl-4-(4-nitrophenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9-7-13(8-10(2)17-9)11-3-5-12(6-4-11)14(15)16/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCYGUOUNHECSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383991 |

Source

|

| Record name | 2,6-dimethyl-4-(4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-(4-nitrophenyl)morpholine | |

CAS RN |

29842-64-6 |

Source

|

| Record name | 2,6-dimethyl-4-(4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)